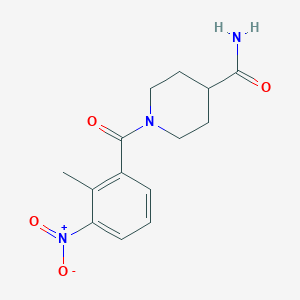![molecular formula C14H11N3O5 B5731676 N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5731676.png)
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide, commonly known as ANF, is a synthetic compound that has been widely used in scientific research. ANF is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. ANF has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Mécanisme D'action
ANF works by inhibiting the enzyme N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting this compound, ANF reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ANF has been shown to have several biochemical and physiological effects. In cancer research, ANF has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. ANF has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells. In arthritis research, ANF has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease research, ANF has been shown to reduce the accumulation of beta-amyloid plaques by inhibiting the expression of beta-secretase, an enzyme involved in the production of beta-amyloid.
Avantages Et Limitations Des Expériences En Laboratoire
ANF has several advantages for lab experiments. It is a potent inhibitor of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-2-furamide, which makes it an ideal tool for studying the role of prostaglandins in various biological processes. ANF is also relatively easy to synthesize, which makes it readily available for research purposes. However, ANF has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous environments. ANF is also relatively unstable, which can make it difficult to store for long periods of time.
Orientations Futures
There are several future directions for research on ANF. In cancer research, ANF could be studied in combination with other chemotherapeutic agents to enhance its efficacy. In arthritis research, ANF could be studied in animal models to better understand its mechanism of action and potential side effects. In Alzheimer's disease research, ANF could be studied in combination with other drugs that target beta-amyloid plaques to enhance its therapeutic potential. Overall, ANF has great potential for further research and development in the field of medicinal chemistry.
Méthodes De Synthèse
ANF can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3-nitrobenzaldehyde, which is then reacted with ethyl cyanoacetate to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced to form the corresponding amine, which is then reacted with furfuryl chloride to form ANF. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
ANF has been extensively studied for its potential use in the treatment of various diseases. In cancer research, ANF has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ANF has also been studied for its potential use in the treatment of arthritis, as it can reduce inflammation and pain. In Alzheimer's disease research, ANF has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c15-13(18)11(16-14(19)12-5-2-6-22-12)8-9-3-1-4-10(7-9)17(20)21/h1-8H,(H2,15,18)(H,16,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFYHEXSPYXMCQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)N)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)
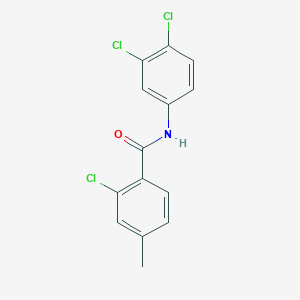
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)
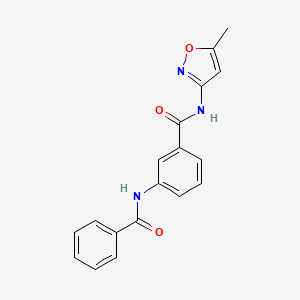
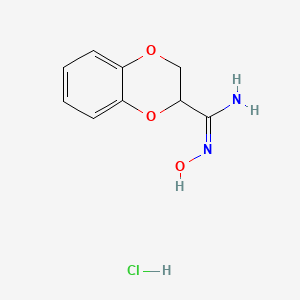
![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
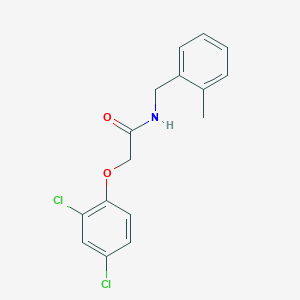
![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)


